Superior Binding Energy of 3-Chloroindole vs. 3-Methylindole in Factor Xa P1 Pharmacophore
In a head-to-head comparison within a Factor Xa inhibitor series, compounds containing the 3-chloroindole moiety exhibited increased binding energy compared to their 3-methylindole counterparts [1]. The enhanced binding is attributed to two measurable factors: (1) the greater hydrophobicity of chloro- versus methyl-substituted aromatic rings, and (2) an increased interaction of the 3-chloroindole scaffold with the Gly218 backbone carbonyl [1]. This binding energy difference translates to superior FXa inhibitory potency, with the optimized 3-chloroindole-7-yl-based compound (compound 20) achieving an IC50 of 2.4 nM and an EC2xPT of 1.2 μM in human plasma [1].
| Evidence Dimension | Binding energy contribution to Factor Xa inhibition |
|---|---|
| Target Compound Data | Compound 20 (3-chloroindole-7-yl-based): IC50 = 2.4 nM; EC2xPT = 1.2 μM |
| Comparator Or Baseline | 3-Methylindole-containing analogs (series baseline): Reduced binding energy; specific IC50 values not reported for direct comparator |
| Quantified Difference | Increased binding energy (magnitude not numerically disclosed in abstract) due to enhanced hydrophobicity and Gly218 interaction; final optimized inhibitor IC50 = 2.4 nM |
| Conditions | Factor Xa enzyme inhibition assay; human plasma clotting assay (EC2xPT) |
Why This Matters
Procurement of 3-chloro-1-methyl-1H-indole is essential for replicating the binding interactions validated by X-ray crystallography in FXa inhibitor lead optimization.
- [1] Sitkoff D, et al. Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. Journal of Medicinal Chemistry. 2008;51(23):7544-7556. View Source
